molecular formula C14H21N3O4S B2723199 4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine CAS No. 1903633-72-6

4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Cat. No. B2723199
CAS RN: 1903633-72-6
M. Wt: 327.4
InChI Key: MQBVVXZWBANEST-UHFFFAOYSA-N
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Description

The compound “4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a morpholine ring, a sulfonyl group, and a methylpyridinyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the pyrrolidine and morpholine rings, followed by the introduction of the sulfonyl and methylpyridinyl groups .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom, which contributes to the stereochemistry of the molecule . The morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom . The methylpyridinyl group is a pyridine ring with a methyl group attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine and morpholine rings may undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the heterocyclic rings could impact its solubility, while the size and complexity of the molecule could influence its melting point and boiling point .

Scientific Research Applications

Morpholine Derivatives in Pharmacological Research

Morpholine derivatives, due to their structural versatility, have been explored for various pharmacological activities. A study by Asif and Imran (2019) reviewed the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their significance in developing compounds with diverse activities. These compounds are designed through chemical engineering to exhibit potent pharmacophoric activities, supporting their application potential in drug discovery and development (Asif & Imran, 2019).

Pyridine and Pyran Analogues in Chemical Synthesis

Similarly, pyridine and pyran analogues play a crucial role in organic chemistry and pharmacology. Their diverse applications are due to their ability to engage in various chemical reactions, forming the basis for synthesizing novel compounds with intended biological activities. The same review by Asif and Imran (2019) elaborates on the methodologies and advancements in exploring morpholine and pyran analogues, indicating their prime position in chemical synthesis and pharmaceutical research.

Antioxidant Activity Studies

Antioxidant activities of compounds are critical in mitigating oxidative stress related to various diseases. Munteanu and Apetrei (2021) conducted a critical review of analytical methods used in determining antioxidant activity, which could be applicable in studying derivatives of morpholine and pyridine to understand their potential in combating oxidative stress (Munteanu & Apetrei, 2021).

Electrochemical Studies and Stability

Lane (2012) provided insights into the electrochemical reduction mechanisms and stabilities of organic cations, including morpholinium, in ionic liquids and other organic salts. This study helps predict the behavior of such cations in electrochemical applications, which could extend to compounds containing morpholine derivatives (Lane, 2012).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate .

properties

IUPAC Name

4-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-12-3-2-4-14(15-12)21-13-5-6-17(11-13)22(18,19)16-7-9-20-10-8-16/h2-4,13H,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBVVXZWBANEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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